molecular formula C11H14BrNO B13120855 6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13120855
M. Wt: 256.14 g/mol
InChI Key: RPJWDUSFMDKAGY-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalene derivatives. It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 5-methoxy-1,2,3,4-tetrahydronaphthalene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced at the 1st position. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR) under appropriate conditions.

Major Products

    Oxidation: Formation of 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde or 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.

    Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, which may influence its pharmacological properties.

    6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one: Contains a carbonyl group instead of an amine group, leading to different chemical and biological behaviors.

Uniqueness

6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3

InChI Key

RPJWDUSFMDKAGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCCC2N)Br

Origin of Product

United States

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